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molecular formula C18H13NO4 B8521138 2-Hydroxy-3-phenylaminocarbonyl-6-hydroxycarbonylnaphthalene CAS No. 183962-84-7

2-Hydroxy-3-phenylaminocarbonyl-6-hydroxycarbonylnaphthalene

Cat. No. B8521138
M. Wt: 307.3 g/mol
InChI Key: NSDVECJQIFQXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252104B1

Procedure details

Sodium 3-phenylaminocarbonyl-6-methoxycarbonyl-2-naphthoate (0.081 g) obtained in Example 29 was suspended in methanol (8.10 g) and deionized water (8.13 g) and 1N-sodium hydroxide (4.0 g) was added dropwise under ice-cooling, followed by stirring overnight. The reaction solution was freeze-dried and the resultant solid was dissolved in water. The solution was acidified with diluted hydrochloric acid and the deposited crystal was filtered. The crystal was dried under reduced pressure to obtain 0.057 g of 2-hydroxy-3-phenylaminocarbonyl-6-hydroxycarbonylnaphthalene.
Name
Sodium 3-phenylaminocarbonyl-6-methoxycarbonyl-2-naphthoate
Quantity
0.081 g
Type
reactant
Reaction Step One
Name
Quantity
8.13 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([C:10]2[C:11](C([O-])=O)=[CH:12][C:13]3[C:18]([CH:19]=2)=[CH:17][C:16]([C:20]([O:22]C)=[O:21])=[CH:15][CH:14]=3)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].[OH2:28].[OH-].[Na+]>CO>[OH:28][C:11]1[C:10]([C:8]([NH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[O:9])=[CH:19][C:18]2[C:13](=[CH:14][CH:15]=[C:16]([C:20]([OH:22])=[O:21])[CH:17]=2)[CH:12]=1 |f:0.1,3.4|

Inputs

Step One
Name
Sodium 3-phenylaminocarbonyl-6-methoxycarbonyl-2-naphthoate
Quantity
0.081 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)C=1C(=CC2=CC=C(C=C2C1)C(=O)OC)C(=O)[O-].[Na+]
Step Two
Name
Quantity
8.13 g
Type
reactant
Smiles
O
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
8.1 g
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The reaction solution was freeze-dried
DISSOLUTION
Type
DISSOLUTION
Details
the resultant solid was dissolved in water
FILTRATION
Type
FILTRATION
Details
the deposited crystal was filtered
CUSTOM
Type
CUSTOM
Details
The crystal was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC2=CC=C(C=C2C=C1C(=O)NC1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.057 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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